Introduction: A Bifunctional Building Block for Modern Synthesis
Introduction: A Bifunctional Building Block for Modern Synthesis
An In-Depth Technical Guide to 4-Morpholinophenylglyoxal Hydrate
4-Morpholinophenylglyoxal hydrate stands as a molecule of significant interest to the synthetic chemist, particularly within pharmaceutical and materials science research. As an aryl glyoxal, it possesses a unique 1,2-dicarbonyl moiety—an aldehyde adjacent to a ketone—which imparts a dual electrophilic nature, making it a powerful precursor for a diverse array of chemical transformations.[1][2] The presence of the morpholino substituent on the phenyl ring further modulates its electronic properties and solubility, offering a versatile scaffold for constructing complex molecular architectures.
This guide provides a comprehensive overview of the chemical properties of 4-Morpholinophenylglyoxal hydrate, moving beyond a simple recitation of data to explore the underlying principles of its reactivity, synthesis, and characterization. It is designed to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this compound in their work.
PART 1: Core Chemical and Physical Properties
A foundational understanding of a reagent begins with its fundamental properties. 4-Morpholinophenylglyoxal is typically handled as its stable hydrate form, where a molecule of water has added to the highly reactive aldehyde carbonyl.
Structural and Physicochemical Data
The core structure consists of a central phenyl ring, substituted at the 1-position with the glyoxal hydrate moiety and at the 4-position with a morpholine ring.
Caption: Structure of 4-Morpholinophenylglyoxal Hydrate.
| Property | Value | Source(s) |
| CAS Number | 852633-82-0 | [3][4][5] |
| Molecular Formula | C₁₂H₁₅NO₄ | [3][5][6] |
| Molecular Weight | 237.25 g/mol | [3][5][6] |
| Appearance | Typically a solid | [7] (by analogy) |
| Purity | Commonly available at ≥95% | [6][8][9][10] |
| Melting Point | Data not available; similar aryl glyoxal hydrates melt >100°C | [7] |
Expertise Insight: The stability of the hydrate is a critical practical consideration. The gem-diol of the hydrate form is favored due to the high electrophilicity of the aldehyde carbonyl, which is amplified by the electron-withdrawing effect of the adjacent ketone. In solution, an equilibrium exists between the hydrate and the free dicarbonyl form, and reaction conditions (e.g., removal of water) can be used to shift this equilibrium to favor the more reactive aldehyde.
PART 2: The Landscape of Chemical Reactivity
The synthetic utility of 4-Morpholinophenylglyoxal hydrate stems from its multiple reactive centers. The dicarbonyl system is the primary hub of reactivity, while the morpholine-substituted aromatic ring provides a secondary site for modification.
Caption: Key reactivity pathways for 4-Morpholinophenylglyoxal.
Dicarbonyl Reactivity: A Hub for Nucleophiles
The adjacent aldehyde and ketone groups are both electrophilic and susceptible to nucleophilic attack.[11] This bifunctionality is the cornerstone of its application in multicomponent reactions (MCRs).[1][2]
-
Mechanism of Action: In MCRs, different nucleophiles can react sequentially or concurrently with the two carbonyls. For instance, an amine might first form an imine with the more reactive aldehyde, followed by an intramolecular or intermolecular reaction involving the ketone. This allows for the rapid assembly of complex heterocyclic systems, which are prevalent in medicinal chemistry.[1]
-
Causality: The success of these reactions is often dictated by the differential reactivity of the two carbonyls. Aldehydes are sterically more accessible and electronically more reactive than ketones, often allowing for selective initial reactions.[11]
α-Carbon Reactivity and Enolization
Like other carbonyl compounds with α-hydrogens, the carbon atom between the two carbonyls is acidic and can be deprotonated under basic conditions to form an enolate, or tautomerize to an enol under acidic conditions.[12]
-
Synthetic Implications: While this position is sterically hindered, its reactivity can be exploited. Halogenation at this α-carbon, for example, can introduce a leaving group, paving the way for subsequent substitution or elimination reactions.[13][14]
Influence of the Morpholino Substituent
The nitrogen atom of the morpholine ring donates electron density into the phenyl ring through resonance. This has two major consequences:
-
Aromatic Ring Activation: It activates the ortho positions of the phenyl ring towards electrophilic aromatic substitution.
-
Modulation of Carbonyl Reactivity: This electron donation slightly reduces the electrophilicity of the ketone carbonyl compared to an unsubstituted phenylglyoxal. This electronic tuning can be crucial for achieving selectivity in complex reaction sequences.
PART 3: Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of 4-Morpholinophenylglyoxal hydrate are paramount for its use in research.
A Validated Synthesis Protocol
A common and effective strategy for preparing aryl glyoxals is the oxidation of the corresponding acetophenone derivative.[15][16] The following protocol is based on established DMSO-mediated oxidation methods.[15]
Workflow Diagram: Synthesis of 4-Morpholinophenylglyoxal Hydrate
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-morpholinoacetophenone (1 equivalent).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to form a solution or slurry (approx. 3-5 mL per gram of starting material).
-
Initiation: While stirring, add 48% aqueous hydrobromic acid (HBr) (0.75 equivalents).[15]
-
Causality: HBr acts as a catalyst to activate DMSO for the oxidation of the methyl ketone. The reaction proceeds via an α-bromo ketone intermediate which is then oxidized by DMSO.
-
-
Reaction: Heat the mixture to 70-80°C. The reaction progress is often indicated by the evolution of dimethyl sulfide (DMS) gas, which has a characteristic odor. Maintain this temperature for 2-4 hours or until TLC analysis shows consumption of the starting material.
-
Trustworthiness: Monitoring the reaction by TLC provides a reliable checkpoint to ensure the reaction has gone to completion, preventing incomplete conversion or over-oxidation.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from water or an ethanol/water mixture) to yield 4-Morpholinophenylglyoxal hydrate.
Predicted Spectroscopic Signature
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~7.8-8.0 (d, 2H), δ ~6.9-7.1 (d, 2H), δ ~5.5 (s, 1H, aldehyde H, may be broad or absent due to hydration/exchange), δ ~3.8 (t, 4H), δ ~3.3 (t, 4H), hydrate OH peaks (variable). | Aromatic protons show a classic para-substituted pattern. Morpholine protons appear as two triplets. The aldehyde proton is highly deshielded. |
| ¹³C NMR | δ ~190-195 (ketone C=O), δ ~185-190 (aldehyde C=O), δ ~155 (C-N aromatic), δ ~131 (C-C=O aromatic), δ ~130 (aromatic CH), δ ~114 (aromatic CH), δ ~90-95 (hydrated C), δ ~66 (morpholine C-O), δ ~47 (morpholine C-N). | Two distinct carbonyl signals are expected. The hydrated carbon (gem-diol) appears around 90-95 ppm. Four aromatic signals due to symmetry. Two morpholine carbon signals. |
| IR (cm⁻¹) | 3500-3200 (broad, O-H stretch from hydrate), ~1680 (ketone C=O stretch), ~1660 (aldehyde C=O stretch, may be weak), ~1600 (aromatic C=C), ~1230 & ~1115 (C-O-C stretches). | The broad O-H band is characteristic of the hydrate. The ketone C=O stretch is typically strong. Strong C-O stretches confirm the morpholine and ether linkages. |
| MS (ESI+) | m/z 238 [M+H]⁺, m/z 255 [M+NH₄]⁺, m/z 260 [M+Na]⁺. Fragmentation may show loss of water (from hydrate), CO, or the glyoxal unit. | The molecular ion peak corresponding to the hydrated molecule plus a proton is expected. Adducts with sodium or ammonium are also common. |
Note: Predicted chemical shifts (δ) are in ppm. NMR solvent can affect shifts.
PART 4: Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is non-negotiable. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, data from analogous compounds and general chemical principles provide a strong basis for safe handling.
-
Hazards: Based on supplier information and data for similar glyoxals, this compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Process for synthesis of arylglyoxal arylimines.
-
Carbonyl Reactivity. MSU Chemistry. [Link]
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. National Institutes of Health (NIH). [Link]
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate. [Link]
-
The synthesis of phenyl(2-3H)glyoxal. PubMed. [Link]
-
Glyoxal, phenyl-. Organic Syntheses Procedure. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
-
MATERIAL SAFETY DATA SHEET. Greenbook.net. [Link]
-
4-Morpholinophenylglyoxal hydrate. Oakwood Chemical. [Link]
-
14 Reactions Of Aldehydes and Ketones With The Same Mechanism. Master Organic Chemistry. [Link]
-
4-Methylphenylglyoxal hydrate. PubChem - NIH. [Link]
-
4-Morpholinophenylglyoxal hydrate/95+%/237.26. Jingming Chemical Co., Ltd. [Link]
-
4-Chlorophenylglyoxal hydrate. PubChem - NIH. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
- Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
-
Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. YouTube. [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
-
H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]
- Synthesis method of 4-(4-aminophenyl)-3-morpholone.
-
An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research. [Link]
Sources
- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-MORPHOLINOPHENYLGLYOXAL HYDRATE | 852633-82-0 [chemicalbook.com]
- 4. 4-MORPHOLINOPHENYLGLYOXAL HYDRATE CAS#: 852633-82-0 [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-Morpholinophenylglyoxal hydrate [oakwoodchemical.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Morpholinophenylglyoxal hydrate/95+%/237.26-景明化工股份有限公司 [echochemical.com]
- 9. 4-Morpholinophenylglyoxal hydrate manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 10. labfind.co.kr [labfind.co.kr]
- 11. jackwestin.com [jackwestin.com]
- 12. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 13. fiveable.me [fiveable.me]
- 14. leah4sci.com [leah4sci.com]
- 15. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
